molecular formula C23H22N4O5S B11248632 1,1'-[6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11248632
M. Wt: 466.5 g/mol
InChI Key: UWAKLLQHYLMRIE-UHFFFAOYSA-N
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Description

Magnolin is a colorless crystalline solid with a gentle aromatic odor. It is soluble in alcohols, ethers, and esters. Traditionally, magnolia flowers have been used in oriental medicine to treat headaches, nasal congestion, and inflammation-related conditions. The compound has drawn scientific interest due to its potential bioactivity .

Preparation Methods

There are two main approaches for obtaining magnolin:

Chemical Reactions Analysis

Magnolin can undergo various reactions, including oxidation, reduction, and substitution. Here are some key points:

    Oxidation: Magnolin may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the compound.

    Substitution: Substituents on the phenyl rings can be replaced. Common reagents and conditions vary depending on the specific reaction.

Scientific Research Applications

Magnolin’s diverse applications span several fields:

    Chemistry: Researchers explore its reactivity and potential as a building block for novel compounds.

    Biology: Magnolin’s anti-inflammatory properties make it relevant for biological studies.

    Medicine: Investigations focus on its effects on cell signaling pathways and potential therapeutic applications.

    Industry: Magnolin’s unique aroma contributes to perfumes and fragrances .

Mechanism of Action

Magnolin targets the active pockets of ERK1 and ERK2, crucial signaling molecules in cancer cell metastasis. By inhibiting NF-κB transactivation activity via the ERKs/RSK2 pathway, it suppresses the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2). This inhibition affects cell proliferation, transformation, and cancer cell metastasis .

Comparison with Similar Compounds

While magnolin shares structural features with related compounds, its uniqueness lies in its specific arrangement of functional groups. Similar compounds include other natural products and synthetic analogs .

Properties

Molecular Formula

C23H22N4O5S

Molecular Weight

466.5 g/mol

IUPAC Name

1-[5-acetyl-6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C23H22N4O5S/c1-13(28)21-20(16-8-11-18(31-4)19(12-16)32-5)26(14(2)29)27-22(24-25-23(27)33-21)15-6-9-17(30-3)10-7-15/h6-12H,1-5H3

InChI Key

UWAKLLQHYLMRIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)OC)C(=O)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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